Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 142253-56-3 . It has a molecular weight of 187.24 . The compound is stored at room temperature and is in a viscous physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . It is stored at room temperature and is in a viscous physical form .Scientific Research Applications
Stereoselective Synthesis and Derivatives
Researchers have developed methods for the stereoselective synthesis of compounds involving tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate. These methods are crucial for the production of complex molecules with specific stereochemistry, which is vital for their biological activity. For instance, acid-catalyzed rearrangements have been employed to create protected amines and derivatives, showcasing the compound's versatility in synthesizing sugar analogues and amino acid derivatives (Nativi, Reymond, & Vogel, 1989). Furthermore, the efficient reaction of tert-butyl azidoformate with certain ketones under UV irradiation has been demonstrated, leading to aziridines and azetidines that are useful intermediates in organic synthesis (Yadav & Sriramurthy, 2005).
Hydroformylation and Transition-Metal Catalysis
The compound has been subjected to hydroformylation reactions, providing a route to formylated derivatives. These reactions, often catalyzed by transition metals, yield products with high diastereoselectivity, underscoring the compound's utility in synthesizing intermediates for further chemical modifications (Kollár & Sándor, 1993).
Scaffold for Substituted Piperidines
The compound serves as a scaffold for the synthesis of substituted piperidines, a class of compounds with significant pharmacological interest. Techniques involving regioselective ring-opening and 1,3-dipolar cycloaddition reactions have been employed to generate these derivatives, highlighting the compound's role in diversifying piperidine chemistry (Harmsen et al., 2011).
Enantioselective Synthesis of Azetidine Derivatives
Enantioselective synthesis strategies have been developed using this compound to create azetidine derivatives with specific stereochemistry. These methods are crucial for the synthesis of biologically active compounds and exploring their conformational influence on biological activity (Sajjadi & Lubell, 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,8,15H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGBGKMZDUHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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